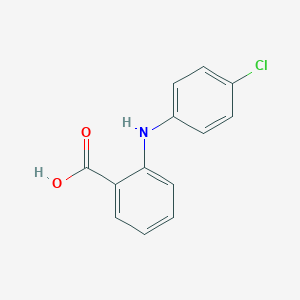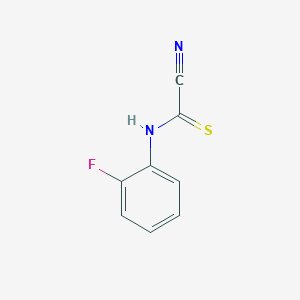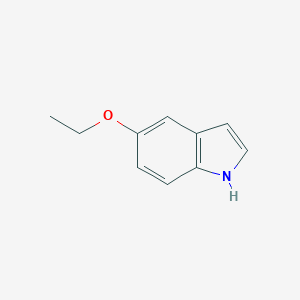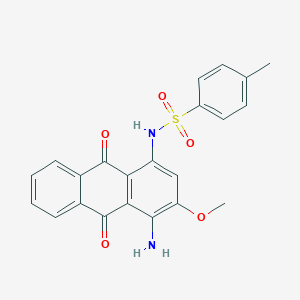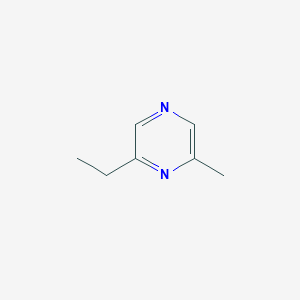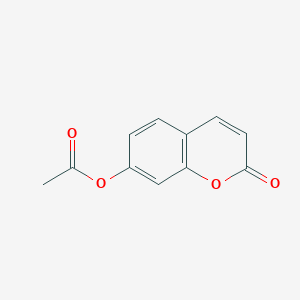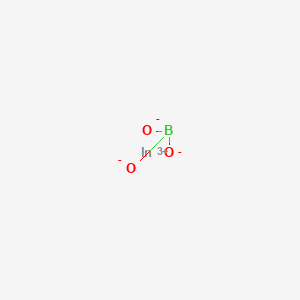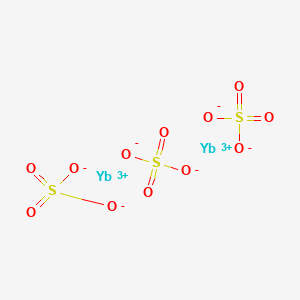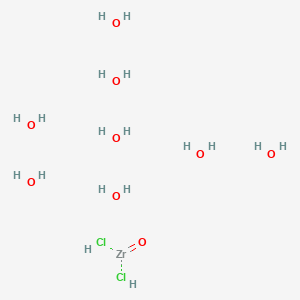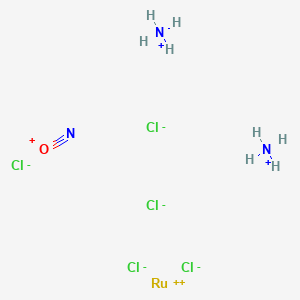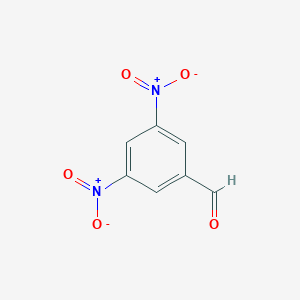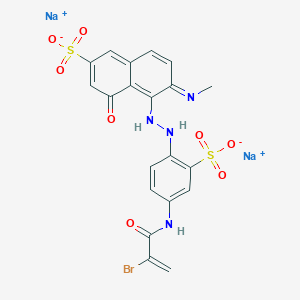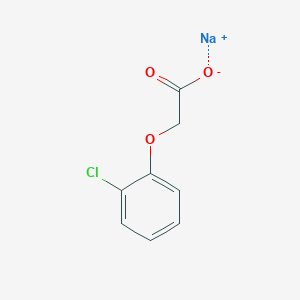
Sodium (o-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (o-chlorophenoxy)acetate, commonly referred to as 2,4-D, is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is one of the most commonly used herbicides globally and has been in use since the 1940s. Sodium (o-chlorophenoxy)acetate is a member of the phenoxy family of herbicides and is known for its selective toxicity towards broadleaf weeds.
科学的研究の応用
Sodium (o-chlorophenoxy)acetate has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Additionally, it has been used in research to study the effects of herbicides on plant growth and development.
作用機序
Sodium (o-chlorophenoxy)acetate works by disrupting the plant's normal growth processes. It mimics the action of the plant hormone auxin, which regulates cell growth and division. By disrupting this process, sodium (o-chlorophenoxy)acetate causes uncontrolled growth in the plant, leading to its death.
生化学的および生理学的効果
Sodium (o-chlorophenoxy)acetate has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of plant hormones, alter the expression of genes involved in growth and development, and affect the metabolism of the plant.
実験室実験の利点と制限
Sodium (o-chlorophenoxy)acetate is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective toxicity towards broadleaf weeds makes it an ideal tool for studying the effects of herbicides on plant growth and development. However, its use in lab experiments is limited by its potential toxicity to humans and animals.
将来の方向性
There are several areas of research that could benefit from further study of sodium (o-chlorophenoxy)acetate. These include:
1. The effects of sodium (o-chlorophenoxy)acetate on non-target organisms, such as insects and soil microbes.
2. The development of new herbicides that are more environmentally friendly and have fewer negative effects on non-target organisms.
3. The use of sodium (o-chlorophenoxy)acetate in combination with other herbicides to increase its effectiveness and reduce the risk of resistance in weeds.
4. The development of new methods for delivering herbicides to crops, such as through the use of nanotechnology or other innovative approaches.
In conclusion, sodium (o-chlorophenoxy)acetate is a widely used herbicide with a range of scientific research applications. While its use in lab experiments is limited by its potential toxicity to humans and animals, it remains an important tool for studying the effects of herbicides on plant growth and development. Further research is needed to fully understand the biochemical and physiological effects of sodium (o-chlorophenoxy)acetate and to develop new herbicides that are more environmentally friendly and effective.
合成法
Sodium (o-chlorophenoxy)acetate is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The resulting sodium salt is water-soluble and can be easily applied to crops.
特性
CAS番号 |
13730-72-8 |
|---|---|
製品名 |
Sodium (o-chlorophenoxy)acetate |
分子式 |
C8H6ClNaO3 |
分子量 |
208.57 g/mol |
IUPAC名 |
sodium;2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
InChIキー |
HVIHJUXLFTYUJE-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



